5-Chloro-N-(2-chloro-4-nitro-phenyl)-2-(piperidin-4-yloxy)benzamide
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Overview
Description
5-Chloro-N-(2-chloro-4-nitro-phenyl)-2-(piperidin-4-yloxy)benzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(2-chloro-4-nitro-phenyl)-2-(piperidin-4-yloxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of benzamide, followed by nitration and subsequent substitution reactions to introduce the piperidin-4-yloxy group. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(2-chloro-4-nitro-phenyl)-2-(piperidin-4-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines and thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atoms can result in a variety of functionalized benzamide derivatives.
Scientific Research Applications
5-Chloro-N-(2-chloro-4-nitro-phenyl)-2-(piperidin-4-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(2-chloro-4-nitro-phenyl)-2-(piperidin-4-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzamides and piperidine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
5-Chloro-N-(2-chloro-4-nitro-phenyl)-2-(piperidin-4-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-piperidin-4-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4/c19-11-1-4-17(27-13-5-7-21-8-6-13)14(9-11)18(24)22-16-3-2-12(23(25)26)10-15(16)20/h1-4,9-10,13,21H,5-8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCAHNROWDKCKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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